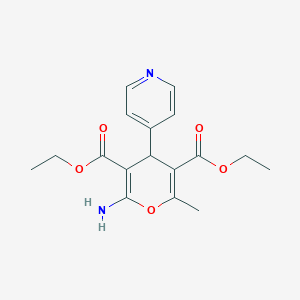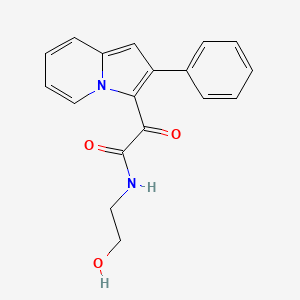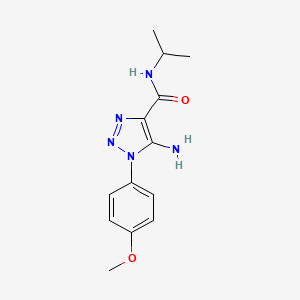
1-(4-fluorophenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FM-BZ, is a pyrimidine derivative that has gained significant attention in recent years for its potential use in scientific research. This compound has shown promise in various fields of research, including neuroscience, cancer research, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its binding to the GABA receptor, which is responsible for the regulation of inhibitory neurotransmission in the brain. This compound acts as a positive allosteric modulator of the GABA receptor, increasing the activity of the receptor and enhancing the inhibitory effects of GABA. This leads to a reduction in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound enhances the activity of GABA receptors and induces apoptosis in cancer cells. In vivo studies have shown that this compound has anxiolytic effects and reduces the growth of tumors in animal models. Additionally, this compound has been shown to have low toxicity and high selectivity for GABA receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-fluorophenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione for lab experiments is its high selectivity for GABA receptors, which allows for specific modulation of inhibitory neurotransmission. Additionally, this compound has low toxicity and is relatively easy to synthesize. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research of 1-(4-fluorophenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is the development of this compound derivatives with improved solubility and pharmacokinetic properties for use in drug development. Another direction is the investigation of this compound in combination with other drugs for the treatment of various disorders, such as anxiety and cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic targets.
Métodos De Síntesis
The synthesis of 1-(4-fluorophenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-fluorobenzaldehyde and 3-methoxybenzaldehyde with barbituric acid in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown potential in various fields of scientific research. In neuroscience, it has been studied for its ability to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep. In cancer research, this compound has been investigated for its anti-tumor activity, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been studied in medicinal chemistry for its potential use as a scaffold for the development of new drugs.
Propiedades
IUPAC Name |
(5E)-1-(4-fluorophenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4/c1-25-14-4-2-3-11(9-14)10-15-16(22)20-18(24)21(17(15)23)13-7-5-12(19)6-8-13/h2-10H,1H3,(H,20,22,24)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIAHWKDNZYKNR-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4998907.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4998911.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide](/img/structure/B4998918.png)
![N-[4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4998921.png)
![1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4998933.png)


![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B4998952.png)
![2,6-di-tert-butyl-4-[(2,3-dimethoxyphenyl)(4-morpholinyl)methyl]phenol](/img/structure/B4998956.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-furamide](/img/structure/B4998960.png)

![1-(3,5-difluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4998977.png)
![4-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4999013.png)
![1-[4-(2-ethylphenoxy)butyl]piperidine oxalate](/img/structure/B4999015.png)